molecular formula C7H6BrNO2 B2649058 6-bromo-2H-1,3-benzodioxol-4-amine CAS No. 492444-10-7

6-bromo-2H-1,3-benzodioxol-4-amine

Cat. No.: B2649058
CAS No.: 492444-10-7
M. Wt: 216.034
InChI Key: TYSVFBOLGCFLGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2H-1,3-benzodioxol-4-amine can be synthesized from 1,4-benzodioxane via bromination with bromine in acetic acid . The reaction involves the introduction of a bromine atom into the benzodioxole ring, followed by the substitution of an amine group at the 4-position. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H-1,3-benzodioxol-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

    Substitution: Various substituted benzodioxole derivatives.

    Oxidation: Quinones and other oxidized products.

    Reduction: Amines and other reduced products.

Scientific Research Applications

6-Bromo-2H-1,3-benzodioxol-4-amine is used extensively in scientific research due to its versatile chemical properties . Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-2H-1,3-benzodioxol-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects . The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

6-Bromo-2H-1,3-benzodioxol-4-amine can be compared with other similar compounds, such as:

    6-Chloro-2H-1,3-benzodioxol-4-amine: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoro-2H-1,3-benzodioxol-4-amine: Similar structure but with a fluorine atom instead of bromine.

    6-Iodo-2H-1,3-benzodioxol-4-amine: Similar structure but with an iodine atom instead of bromine.

Biological Activity

6-bromo-2H-1,3-benzodioxol-4-amine (CAS number: 492444-10-7) is a chemical compound characterized by its unique structure, which includes a benzodioxole ring with a bromine atom at the 6-position and an amine group at the 4-position. Its molecular formula is C7_7H6_6BrNO2_2, and it has a molecular weight of 216.03 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is not fully elucidated, but it is believed to interact with various biological targets, potentially influencing multiple signaling pathways. The presence of both bromine and amine functional groups may facilitate diverse reactivity, allowing the compound to engage in significant interactions within biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit promising antimicrobial activities. For instance, derivatives of benzodioxoles have been explored for their ability to inhibit bacterial growth. The specific activity of this compound against various pathogens remains an area of ongoing research .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Related benzodioxole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific anticancer efficacy of this compound has yet to be extensively documented but is suggested based on structural analogs .

Enzyme Inhibition Studies

Research indicates that certain derivatives containing the benzodioxole moiety can act as enzyme inhibitors. For example, studies have demonstrated that some analogues exhibit significant inhibitory activity against specific kinases, such as ABL and Src family kinases. This suggests that this compound may also possess enzyme inhibition capabilities that warrant further investigation .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable biological activities of compounds related to this compound:

Compound Name Structural Features Notable Activities
6-Bromo-1,3-benzodioxole Benzodioxole structure without aminePotential anti-cancer activity
6-Bromo-N-(4-methoxybenzylidene)-2H-benzodioxole Contains a methoxy groupAnti-inflammatory properties
6-Bromo-N-(phenyl)benzodioxole Phenyl substitution at nitrogenEnzyme inhibition potential

This comparison highlights the potential for distinct biological activities based on structural variations within the benzodioxole class.

Synthesis and Biological Evaluation

A study conducted on derivatives of benzodioxoles revealed that modifications at specific positions could enhance biological activity. For instance, the introduction of different substituents on the benzodioxole core significantly influenced both antimicrobial and anticancer activities. These findings suggest that systematic exploration of structural modifications could yield more potent analogues based on this compound .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such computational approaches provide insights into how this compound might interact at the molecular level, potentially guiding future experimental validations .

Properties

IUPAC Name

6-bromo-1,3-benzodioxol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSVFBOLGCFLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492444-10-7
Record name 6-bromo-1,3-dioxaindan-4-amine
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